4-Butoxy-N-(4-methylphenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Contemporary Chemical Sciences
Benzamide derivatives are a significant class of compounds in the chemical sciences due to their wide range of applications. In medicinal chemistry, they are investigated for various biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. Their structural features allow them to interact with various biological targets. Beyond pharmaceuticals, these compounds are also utilized in the development of new materials and as intermediates in organic synthesis.
Significance of the Benzamide Moiety in Diverse Research Paradigms
The benzamide moiety is a key structural feature in numerous biologically active compounds. The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules can facilitate interactions with biological macromolecules. The aromatic ring of the benzamide structure provides a scaffold that can be readily functionalized to modulate the compound's physicochemical properties and biological activity. The stability and synthetic accessibility of the benzamide core make it an attractive starting point for the design and synthesis of new chemical entities in various research fields.
Contextualization of 4-Butoxy-N-(4-methylphenyl)benzamide within the Substituted Benzamide Landscape
Chemical and Physical Properties
While specific experimental data for this compound is limited, the properties of the parent compound, N-(4-methylphenyl)benzamide, are well-documented and provide a basis for understanding the characteristics of its butoxy derivative.
| Property | Value for N-(4-methylphenyl)benzamide | Predicted Value for this compound |
|---|---|---|
| Molecular Formula | C14H13NO nist.gov | C18H21NO2 |
| Molecular Weight | 211.26 g/mol nist.gov | 283.37 g/mol |
| Appearance | White solid nih.gov | Predicted to be a solid at room temperature |
| Melting Point | Data not available | Predicted to be a solid with a distinct melting point |
| Solubility | Slightly soluble in water, soluble in many organic solvents | Predicted to have low aqueous solubility and good solubility in organic solvents |
Synthesis and Characterization
A general and widely used method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. In the case of this compound, this would involve the reaction of 4-butoxybenzoyl chloride with p-toluidine (B81030).
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by precipitation and filtration, followed by purification methods such as recrystallization to obtain the pure compound.
Characterization of the synthesized this compound would involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of the atoms and the presence of the butoxy and p-tolyl groups. Infrared (IR) spectroscopy would show characteristic absorption bands for the amide C=O and N-H bonds. Mass spectrometry would be employed to determine the molecular weight of the compound, confirming the expected molecular formula.
Research Findings and Applications
As of the latest literature review, there are no specific research articles focusing solely on the biological activity or material applications of this compound. However, the broader class of N-aryl benzamides has been the subject of extensive research, and these findings can provide insights into the potential areas of investigation for this particular compound.
Studies on various substituted N-aryl benzamides have revealed a wide spectrum of biological activities. For instance, different derivatives have been explored for their potential as anticonvulsant, antifungal, and anticancer agents. The specific substitutions on both the benzoyl and the N-aryl rings play a crucial role in determining the nature and potency of the biological activity. It is plausible that this compound could be a subject of future studies to explore its potential in these or other therapeutic areas.
| Research Area | General Findings for Substituted Benzamides | Potential Relevance to this compound |
|---|---|---|
| Anticonvulsant Activity | Certain N-aryl benzamide derivatives have shown promise in preclinical models of epilepsy. | Could be a candidate for screening in anticonvulsant assays. |
| Antifungal Activity | Some substituted benzamides exhibit activity against various fungal strains. | The lipophilic butoxy group might influence its potential as an antifungal agent. |
| Anticancer Research | Benzamide-based compounds have been investigated as inhibitors of various enzymes involved in cancer progression. | Could be evaluated for its cytotoxic effects on cancer cell lines. |
Properties
IUPAC Name |
4-butoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPPLNVFLUIPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of 4 Butoxy N 4 Methylphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Data Interpretation for Aromatic and Aliphatic Protons
A hypothetical ¹H NMR spectrum of 4-Butoxy-N-(4-methylphenyl)benzamide would be expected to show distinct signals corresponding to the protons of the butoxy group, the two separate aromatic rings, the amide N-H proton, and the methyl group. The aliphatic protons of the butoxy chain would appear in the upfield region (approx. 0.9-4.1 ppm), while the aromatic protons would be found in the downfield region (approx. 6.9-8.0 ppm). Without experimental data, the exact chemical shifts and coupling constants cannot be reported.
¹³C NMR Analysis for Carbon Framework Determination
Similarly, a ¹³C NMR spectrum would provide information on every unique carbon atom in the molecule. One would expect to identify the four distinct carbons of the butoxy group, the carbons of the two aromatic rings (including the substituted carbons), the amide carbonyl carbon, and the methyl carbon. However, no published spectrum is available to provide definitive chemical shifts.
Lanthanide-Induced Shift (LIS) NMR for Conformational Analysis
LIS NMR is a specialized technique used to simplify complex NMR spectra and to gain insight into the three-dimensional structure or conformation of a molecule in solution. It involves adding a paramagnetic lanthanide complex that coordinates to a Lewis basic site in the molecule (like the amide oxygen in this case), inducing significant shifts in the NMR signals. The magnitude of these shifts is related to the distance and angle between the lanthanide ion and the respective nuclei. There is no evidence in the literature of this technique being applied to this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are used to identify functional groups within a molecule by measuring its vibrational modes. For this compound, key expected vibrational bands would include N-H stretching, C=O (amide I) stretching, N-H bending and C-N stretching (amide II), C-O (ether) stretching, and various C-H and C=C vibrations from the aromatic rings. Without experimental spectra, a data table of specific vibrational frequencies cannot be compiled.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically allows for the determination of the molecular weight of a compound with minimal fragmentation. The expected result for this compound would be the observation of a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Analysis of the fragmentation pattern, which could be induced in the mass spectrometer, would provide further structural information. However, no published ESI-MS data for this specific compound is available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS allows for the calculation of a unique molecular formula, which is a critical step in the structural elucidation of a compound.
For this compound (C₂₂H₂₁NO₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915). This calculation provides a highly specific value that can be compared against experimental data from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to confirm the compound's elemental composition.
The fragmentation of benzanilides (a class of compounds to which this compound belongs) under electron ionization typically involves cleavage of the amide bond. nih.gov The primary fragmentation pathways for this molecule would be expected to involve the cleavage of the C-N bond, leading to the formation of characteristic benzoyl and anilide-related cations. nih.govmiamioh.edu Common fragmentation patterns in similar amide structures include the formation of a benzoyl cation and subsequent loss of carbon monoxide. miamioh.edu The analysis of these fragment ions provides valuable information for confirming the molecular structure. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁NO₂ |
| Theoretical Exact Mass [M+H]⁺ | 332.16451 u |
| Expected Primary Fragment 1 | [C₁₁H₁₅O]⁺ (Butoxybenzoyl cation) |
| Expected Primary Fragment 2 | [C₇H₈N]⁺ (Methylphenylamino cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. youtube.com The absorption of radiation in this region of the electromagnetic spectrum is restricted to molecules with bonding and non-bonding electrons that can be excited to higher energy molecular orbitals. libretexts.org
The structure of this compound contains several chromophores—the parts of the molecule that absorb light—including the two aromatic rings and the carbonyl group of the amide linkage. The UV-Vis spectrum is expected to be characterized by electronic transitions involving π and n electrons. youtube.com
The primary transitions anticipated for this molecule are:
π → π* transitions: These high-energy transitions occur within the aromatic rings and the carbonyl group, where π electrons are excited from a bonding (π) to an anti-bonding (π*) orbital. These transitions are typically responsible for strong absorption bands in the UV region. libretexts.orgijermt.org The conjugation between the benzene (B151609) ring and the carbonyl group influences the energy gap for these transitions. libretexts.org
n → π* transitions: These transitions involve the excitation of non-bonding (n) electrons, specifically the lone pair electrons on the oxygen and nitrogen atoms of the amide group, to an anti-bonding (π) orbital of the carbonyl group. youtube.com These transitions are generally of lower energy and intensity compared to π → π transitions and appear at longer wavelengths. libretexts.org
UV-Vis spectroscopy is also a key technique for studying the formation of charge-transfer (CT) complexes. nih.gov These complexes can form between an electron-donating molecule and an electron-accepting molecule. While this compound itself is not a classic CT complex, it could potentially act as an electron donor in the presence of a suitable π-acceptor (e.g., quinones), leading to the appearance of a new, broad absorption band at a longer wavelength, which is characteristic of CT complex formation. nih.govresearchgate.net
| Electronic Transition | Involved Orbitals | Associated Molecular Moiety | Expected Spectral Region |
|---|---|---|---|
| π → π | π bonding to π anti-bonding | Aromatic rings, Carbonyl group (C=O) | High energy (Shorter wavelength UV) |
| n → π | n non-bonding to π anti-bonding | Amide group (O and N lone pairs) | Lower energy (Longer wavelength UV) |
Thermal Analysis Techniques (e.g., TGA/DTA) for Material Characterization
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide comprehensive information about the thermal stability and phase transitions of a material. iajps.comabo.fi
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com The resulting TGA curve plots mass percentage against temperature. For a stable organic compound like this compound, the TGA curve would typically show a flat plateau at lower temperatures, indicating thermal stability. nih.gov As the temperature increases to the point of decomposition, a significant loss of mass will be recorded, corresponding to the breakdown of the molecule into volatile fragments. nih.gov The onset temperature of this mass loss is a key indicator of the compound's thermal stability. mdpi.com
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fi The DTA curve plots this temperature difference (ΔT) against temperature. This technique detects thermal events such as melting, crystallization, and decomposition. iajps.com An endothermic peak on the DTA curve would indicate melting, where the sample absorbs heat. An exothermic peak would indicate processes like crystallization or oxidative decomposition. For this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point, followed by endothermic or exothermic peaks at higher temperatures associated with its decomposition. researchgate.net
Together, TGA and DTA can provide a detailed thermal profile, indicating the temperature range of stability, the melting point, and the temperatures and nature of decomposition processes. abo.fi
| Analysis Technique | Observed Event | Typical Temperature Range (°C) | Interpretation |
|---|---|---|---|
| TGA | No significant mass loss | Ambient – Tonset | Compound is thermally stable. |
| DTA | Endothermic Peak | Melting Point | Solid-to-liquid phase transition. |
| TGA/DTA | Significant mass loss / Endothermic or Exothermic Peaks | > Tonset | Thermal decomposition of the compound. |
Theoretical and Computational Chemistry of 4 Butoxy N 4 Methylphenyl Benzamide
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and stability. nih.govacs.org For 4-Butoxy-N-(4-methylphenyl)benzamide, MD simulations would be crucial for understanding how the molecule explores different shapes and maintains its structure in various environments.
The conformational landscape of this compound is primarily defined by several rotatable bonds:
The C-C bonds within the n-butoxy group.
The C-O bond connecting the butoxy group to the benzoyl ring.
The C-N amide bond.
The C-C bond linking the benzoyl group to the amide nitrogen.
An MD simulation would be set up by placing the molecule in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. The system's trajectory—the positions and velocities of all atoms—is then calculated over time by integrating Newton's laws of motion.
Analysis of the simulation trajectory would provide key metrics for stability and dynamics:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests the molecule has reached a stable conformational state, while large fluctuations would indicate significant flexibility. tandfonline.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues. For this molecule, higher RMSF values would be expected for the terminal carbons of the butoxy chain, indicating greater mobility, while the atoms within the aromatic rings would likely show lower fluctuation. tandfonline.com
Dihedral Angle Analysis: Tracking the torsion angles of the key rotatable bonds reveals the preferred orientations and the energy barriers between different conformers. The rotation around the C-N amide bond is particularly important as it governs the relative orientation of the two aromatic rings.
These simulations would reveal the most probable, low-energy conformations of the molecule, which is essential for understanding its interactions with biological targets.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.
Development and Validation of QSPR Models for Chemical Properties (e.g., Hydrophobicity, Reactivity)
Developing a QSPR model for properties like hydrophobicity (logP) or reactivity for this compound would follow a systematic workflow:
Data Set Compilation: A dataset of diverse but structurally related benzamide (B126) derivatives with experimentally measured values for the property of interest (e.g., logP) would be assembled.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors that encode structural information are calculated.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the chemical property.
Validation: The model's predictive power is rigorously tested. This is typically done by splitting the initial dataset into a "training set" (to build the model) and a "test set" (to evaluate its performance on unseen molecules). A statistically robust model would show a high correlation coefficient (R²) and a low root mean square error for both sets. nih.gov
For this compound, a validated QSPR model could predict its hydrophobicity, a critical parameter for its behavior in biological systems. The presence of the four-carbon butoxy chain would be expected to contribute significantly to a higher logP value compared to less substituted benzamides.
Investigation of Structural Descriptors and Their Influence on Chemical Behavior
The chemical behavior of this compound is governed by its unique structural features, which can be quantified by various molecular descriptors. These descriptors fall into several categories, each influencing specific properties.
| Descriptor Category | Examples | Influence on Chemical Behavior of this compound |
| Topological | Molecular Connectivity, Wiener Index | Encodes the size, shape, and degree of branching. The linear butoxy chain would be a key feature captured by these descriptors, influencing properties like boiling point and viscosity. |
| Electronic | Dipole Moment, Partial Charges | Describes the electron distribution. The polar amide group (C=O and N-H) creates a significant dipole moment, making it a key site for electrostatic interactions and hydrogen bonding. The butoxy group's oxygen atom also contributes to the molecule's polarity. |
| Steric/3D | Molecular Volume, Surface Area | Relates to the molecule's three-dimensional shape. These descriptors are critical for understanding how the molecule might fit into a binding site of a protein, with the bulky aromatic groups and the flexible butoxy chain defining its overall size and shape. |
| Hydrophobic | Calculated logP (e.g., AlogP, ClogP) | Quantifies the molecule's lipophilicity. The butoxy and methylphenyl groups are major contributors to hydrophobicity, which strongly influences membrane permeability and binding to hydrophobic pockets in proteins. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction pathways. A common and important reaction for amides is hydrolysis—the cleavage of the amide bond. uregina.ca
A computational study of the base-catalyzed hydrolysis of this compound would proceed via the following steps:
Reactant Modeling: The initial state, consisting of the benzamide and a hydroxide (B78521) ion (OH⁻), is modeled, and its energy is calculated.
Nucleophilic Attack: The reaction is initiated by the attack of the hydroxide ion on the electrophilic carbonyl carbon of the amide group.
Transition State Search: The high-energy transition state for this step is located. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier. Its geometry and energy determine the activation energy of the reaction. researchgate.net
Intermediate Formation: The reaction proceeds to form a tetrahedral intermediate, a species where the carbonyl carbon is bonded to four other atoms (the oxygen from the original carbonyl, the nitrogen, the phenyl ring, and the oxygen from the hydroxide). acs.org
C-N Bond Cleavage: The reaction continues through a second transition state where the C-N bond breaks, leading to the final products.
Product Formation: The final products are 4-butoxybenzoic acid and 4-methylaniline, and their final energy is calculated.
By mapping the energy of the system along this reaction coordinate, an energy profile can be constructed. This profile reveals the activation energies for each step, allowing researchers to identify the rate-determining step of the hydrolysis process. researchgate.net Such studies provide fundamental insights into the chemical stability and reactivity of the amide bond in this specific molecular context.
Molecular Docking and Interaction Studies (Focus on Chemical Binding and Molecular Recognition)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.net This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target. mdpi.comresearchgate.net
In a hypothetical docking study, this compound would be placed into the active site of a target protein. A scoring function would then evaluate thousands of possible binding poses, ranking them based on their calculated binding affinity. scialert.net
The binding of this molecule would be mediated by several types of non-covalent interactions:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). The ether oxygen of the butoxy group can also act as a hydrogen bond acceptor. These interactions are highly directional and crucial for specific recognition.
Hydrophobic Interactions: The nonpolar parts of the molecule, including the butyl chain and the two aromatic rings, would favorably interact with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) in the protein's binding pocket.
π-π Stacking: The two aromatic rings (the butoxy-substituted benzoyl ring and the methylphenyl ring) can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine.
A detailed analysis of the best-scoring docked pose would reveal the specific amino acid residues involved in binding and the geometry of the interactions, providing a structural hypothesis for the molecule's mechanism of action. nih.gov
| Molecular Fragment | Potential Interactions |
| Amide N-H | Hydrogen Bond Donor |
| Amide C=O | Hydrogen Bond Acceptor |
| Butoxy Ether Oxygen | Hydrogen Bond Acceptor |
| Butyl Chain | Hydrophobic Interactions |
| Benzoyl and Methylphenyl Rings | Hydrophobic Interactions, π-π Stacking |
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Intramolecular Rearrangements
Intramolecular rearrangements are a key class of reactions for N-arylbenzamides and related structures, often proceeding through complex mechanistic pathways to yield structurally diverse products. Two notable rearrangements applicable to the 4-Butoxy-N-(4-methylphenyl)benzamide scaffold are the Chapman and Smiles rearrangements.
The Chapman Rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. organicreactions.org For this compound, this would first require conversion to the corresponding imidate, for instance, by reaction with an alkylating agent. The subsequent rearrangement is an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.org The mechanism is believed to proceed through a four-membered transition state, with X-ray crystallographic studies of related imidates suggesting a key non-bonded N•••C interaction that precedes the aryl migration. rsc.org The driving force for this reaction is the formation of a more stable amide C=O bond from a less stable imine C=N bond.
The Smiles Rearrangement is an intramolecular nucleophilic aromatic substitution reaction. scispace.com In the context of benzanilide (B160483) derivatives, this typically requires the presence of activating groups (electron-withdrawing groups) on one of the aromatic rings and a nucleophilic center connected by a linker. While the specific structure of this compound does not lend itself directly to a classical Smiles rearrangement without modification, derivatives could be designed to undergo this transformation. Mechanistic studies, including gas-phase experiments and theoretical computations on related systems, indicate that the reaction proceeds through a spirocyclic intermediate, and the relative stability of potential anionic intermediates influences the reaction pathway. nih.gov The electronic nature of substituents on the aromatic rings can significantly affect the feasibility and outcome of the rearrangement. nih.govresearchgate.net
Studies on Intermolecular Reactions and Derivative Formation
The functional groups within this compound present several sites for oxidation and reduction reactions, allowing for the synthesis of various derivatives.
Oxidation: The butoxy group's benzylic-like etheric oxygen can be a target for oxidation. While direct oxidation of the butoxy group is challenging without affecting the aromatic rings, specific reagents can achieve transformations. For instance, PhIO-mediated oxidation has been used to hydroxylate a similar 2-aryloxybenzamide at the para-position of the phenoxy group, suggesting a potential pathway for modifying the butoxy-substituted ring. mdpi.com The proposed mechanism involves the formation of an oxonium intermediate followed by intramolecular nucleophilic attack and subsequent elimination to yield the hydroxylated product. mdpi.com The methyl group on the N-phenyl ring is also susceptible to oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, a common reaction for alkylbenzene side chains.
Reduction: The amide carbonyl group is the primary site for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-(4-butoxybenzyl)(4-methylphenyl)amine. This transformation proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce amides but can be used in the presence of additives or under specific conditions. The choice of reducing agent allows for selective transformation of the amide group without affecting the aromatic rings or the ether linkage.
Table 1: Potential Oxidation and Reduction Reactions of this compound
| Reaction Type | Target Functional Group | Reagent Example | Potential Product |
| Oxidation | N-phenyl methyl group | KMnO₄, heat | 4-Butoxy-N-(4-carboxyphenyl)benzamide |
| Oxidation | Butoxy-substituted ring | PhIO | 4-(hydroxybutoxy)-N-(4-methylphenyl)benzamide derivative |
| Reduction | Amide carbonyl | LiAlH₄ | N-(4-butoxybenzyl)(4-methylphenyl)amine |
The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the electronic effects of their substituents.
Electrophilic Aromatic Substitution (EAS): The butoxy-substituted benzoyl ring is activated towards EAS by the electron-donating butoxy group (-OBu), which is an ortho, para-director. However, the amide carbonyl group is deactivating and meta-directing for this ring. The powerful activating effect of the alkoxy group generally dominates, directing incoming electrophiles to the positions ortho to the butoxy group (positions 3 and 5).
The N-(4-methylphenyl) ring is activated by both the nitrogen atom of the amide (via resonance) and the methyl group (-CH₃). Both are ortho, para-directors. Therefore, electrophilic substitution on this ring will be directed to the positions ortho to the amide nitrogen (positions 3' and 5').
Nucleophilic Aromatic Substitution (SNAr): Typical SNAr reactions require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). youtube.comyoutube.com The aromatic rings in this compound are electron-rich due to the butoxy, methyl, and amino groups, making them generally unreactive towards SNAr under standard conditions. For such a reaction to occur, a leaving group would need to be introduced onto one of the rings, and even then, forcing conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. masterorganicchemistry.comyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Activating/Deactivating Groups | Directing Effect | Predicted Position of Substitution |
| A (Benzoyl Ring) | -OBu (activating), -C(O)NH- (deactivating) | Ortho, para (from -OBu) | 3 and 5 (ortho to butoxy) |
| B (N-Phenyl Ring) | -NHC(O)- (activating), -CH₃ (activating) | Ortho, para (from -NH- and -CH₃) | 3' and 5' (ortho to amide nitrogen) |
Formation and Characterization of Charge Transfer Complexes
This compound possesses electron-rich aromatic systems, making it a potential electron donor in the formation of charge-transfer (CT) complexes. wikipedia.org These complexes form through weak electrostatic interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. wikipedia.org
Typical electron acceptors that could form CT complexes with this benzamide (B126) include tetracyanoethylene (B109619) (TCNE), p-chloranil, and various nitroaromatic compounds like 1,3,5-trinitrobenzene. researchgate.netrsc.org The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. The electron-donating butoxy and methyl groups on the benzamide would enhance its donor character, likely leading to the formation of more stable CT complexes compared to unsubstituted benzanilide.
Anomeric Effects and Their Influence on Amide Reactivity
The anomeric effect is a stereoelectronic phenomenon typically observed in cyclic systems (like pyranose rings) where a heteroatom substituent at a carbon adjacent to another heteroatom in the ring shows a preference for the axial position over the sterically less hindered equatorial position. wikipedia.org This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on one heteroatom and the antibonding (σ*) orbital of the bond to the adjacent heteroatom substituent. scripps.edu
In the context of this compound, a standard secondary acyclic amide, the classical anomeric effect is not considered a primary factor governing its reactivity. The key stereoelectronic interaction in amides is the n → π* resonance between the nitrogen lone pair and the carbonyl π-system, which imparts a high degree of planarity and a significant rotational barrier to the C-N bond. While stereoelectronic effects are crucial to amide chemistry, the specific geometric and electronic requirements for the anomeric effect (a C-Y-C-X arrangement where Y is an endocyclic heteroatom and X is an electronegative substituent) are not met in this molecule's ground state reactivity.
Photochemical Transformations in Benzamide Systems
Benzanilide and its derivatives are known to undergo several photochemical transformations upon UV irradiation. The most prominent of these are the photo-Fries rearrangement and photocyclization reactions.
The Photo-Fries rearrangement of anilides is analogous to that of phenolic esters and involves the homolytic cleavage of the amide C-N bond. slideshare.net This generates a radical pair (a benzoyl radical and an N-methylphenylaminyl radical) which can recombine within a solvent cage to form ortho- and para-aminoaryl ketones. rug.nlrsc.org For this compound, this would lead to the formation of aminobenzophenone derivatives.
Photocyclization is another important pathway, particularly for benzanilides with substituents at the ortho position of the aniline (B41778) ring. researchgate.net However, even without ortho substituents, benzanilides can undergo a 6π-electrocyclization reaction followed by oxidation to yield phenanthridone derivatives. rsc.org In the case of this compound, irradiation could induce cyclization between the benzoyl ring and the N-phenyl ring to form a substituted phenanthridin-6(5H)-one. Studies have shown that the reaction conditions and the substitution pattern on the benzanilide can influence the competition between the photo-Fries rearrangement and photocyclization pathways. rug.nl
Table 3: Potential Photochemical Reactions of this compound
| Photochemical Reaction | Description | Potential Products |
| Photo-Fries Rearrangement | Homolytic cleavage of the C-N amide bond followed by radical recombination. | ortho- and para-aminobenzophenone derivatives. |
| Photocyclization | 6π-electrocyclization followed by oxidation. | Substituted phenanthridin-6(5H)-one. |
Structure Property Relationships Chemical and Molecular Level
Influence of Substituent Effects on Electronic and Steric Properties
The electronic and steric properties of 4-Butoxy-N-(4-methylphenyl)benzamide are significantly modulated by its substituents. The butoxy group (-OC₄H₉) on the benzoyl ring and the methyl group (-CH₃) on the N-phenyl ring exert distinct, yet complementary, effects on the molecule's electron distribution and spatial arrangement.
Electronic Effects:
Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation, slightly increasing the electron density of the N-phenyl ring.
Amide Linkage: The amide group itself influences the electronic properties. The nitrogen lone pair can be delocalized into the carbonyl group, giving the C-N bond partial double-bond character. libretexts.org This delocalization also affects the attached aromatic rings.
Steric Effects:
Butoxy Group: The n-butoxy group is sterically bulky and flexible. Its presence can hinder the approach of reactants to the positions ortho to its point of attachment on the benzene (B151609) ring, a phenomenon known as steric hindrance. numberanalytics.comwikipedia.org This steric bulk can influence reaction rates and regioselectivity. numberanalytics.commdpi.com
Methyl Group: The methyl group is smaller and introduces less steric hindrance compared to the butoxy group. However, its presence still influences the local environment and can affect the conformation of the N-phenyl ring relative to the amide plane.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Butoxy (-OC₄H₉) | C4 of Benzoyl Ring | +R (strong), -I (moderate) | Bulky/High |
| Methyl (-CH₃) | C4 of N-Phenyl Ring | +I (weak), Hyperconjugation | Low |
Impact of Butoxy Group on Molecular Conformation and Interactions
The butoxy group, with its four-carbon aliphatic chain, introduces significant conformational flexibility to the this compound molecule. The multiple single bonds (C-C and C-O) within this group allow for free rotation, leading to various possible spatial arrangements (conformers). This flexibility can influence the molecule's ability to pack efficiently in a crystal lattice and affects its solubility in different solvents.
Role of Methylphenyl Moiety in Intermolecular Interactions and Packing
The N-(4-methylphenyl) moiety plays a critical role in the solid-state architecture of the molecule. Crystal structure analyses of closely related compounds, such as N-(4-methylphenyl)benzamide, reveal that the primary intermolecular interaction is the formation of N—H⋯O hydrogen bonds. researchgate.netnih.gov In these structures, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, linking the molecules into infinite chains. nih.govnih.gov
| Compound | Amide Group vs. Benzoyl Ring (°) | Benzoyl Ring vs. Aniline (B41778) Ring (°) | Reference |
|---|---|---|---|
| N-(4-Methylphenyl)benzamide | 20.5 | 63.4 | researchgate.netnih.gov |
| 4-Methyl-N-(4-methylphenyl)benzamide | 32.3 | 59.6 | nih.gov |
| 2-Methyl-N-(4-methylphenyl)benzamide | 60.0 | 81.4 | nih.gov |
Correlation between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound can be directly correlated with its expected spectroscopic signatures in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to its functional groups. s-a-s.org
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ for the amide N-H bond. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy and methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong absorption band for the amide carbonyl (Amide I band) is expected in the region of 1650-1680 cm⁻¹. nih.gov
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic rings.
C-O-C Stretch: A characteristic band for the aryl-alkyl ether linkage of the butoxy group would be present, typically as a strong absorption between 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The amide N-H proton would likely appear as a broad singlet in the downfield region (δ 8-10 ppm). The aromatic protons would resonate in the δ 6.8-8.0 ppm range, with splitting patterns dictated by their substitution. The protons of the butoxy group would appear in the upfield region (δ 0.9-4.1 ppm), showing characteristic signals for the terminal methyl group (a triplet), two methylene (B1212753) groups, and the methylene group attached to the oxygen (a triplet). The methyl group on the phenyl ring would appear as a singlet around δ 2.3 ppm.
¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon around δ 165-170 ppm. Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons of the butoxy group would appear in the upfield region (δ 14-70 ppm), and the methyl carbon would resonate around δ 21 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 8.0 - 10.0 | Broad Singlet |
| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplets |
| Butoxy (-OCH₂-) | 3.9 - 4.1 | Triplet |
| Methylphenyl (-CH₃) | 2.2 - 2.4 | Singlet |
| Butoxy (-CH₂CH₂CH₃) | 1.0 - 1.9 | Multiplets |
| Butoxy (-CH₃) | 0.9 - 1.0 | Triplet |
Relationship between Structure and Reactivity Profiles
The reactivity of this compound is primarily determined by the interplay of its three main components: the two substituted aromatic rings and the central amide linkage.
Reactions on Aromatic Rings: Both aromatic rings are activated towards electrophilic aromatic substitution due to the electron-donating butoxy and methyl/amido groups. The butoxy group is a strong ortho-, para-director, meaning electrophiles will preferentially attack the positions ortho and para to it. However, the position ortho to the large butoxy group may be sterically hindered. wikipedia.org Similarly, the N-(4-methylphenyl) group is activated, with the amide nitrogen directing substitution to its ortho and para positions (the para position is already occupied by the methyl group).
Reactions of the Amide Bond: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield 4-butoxybenzoic acid and 4-methylaniline. The electronic nature of the substituents can influence the rate of this reaction. The electron-donating butoxy and methyl groups may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzanilide (B160483).
Reactivity of the Butoxy Group: The ether linkage in the butoxy group is generally unreactive but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. The benzylic positions are not present, so radical reactions on the side chain would likely be unselective.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and separation of 4-Butoxy-N-(4-methylphenyl)benzamide from reaction mixtures, starting materials, and potential byproducts. Given its aromatic nature and moderate polarity, reversed-phase HPLC is the most appropriate mode of separation.
A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic rings. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The inclusion of a small percentage of acid, like formic acid, can improve peak shape and reproducibility. nih.govresearchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. nih.govresearchgate.netnih.gov However, for complex mixtures containing compounds with a wider range of polarities, a gradient elution, where the proportion of the organic solvent is increased over time, would be more suitable for achieving optimal separation.
Detection is typically achieved using a UV detector, as the benzamide (B126) chromophore exhibits strong absorbance in the UV region. The specific detection wavelength would be determined by analyzing the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity.
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic structure. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common mobile phase for reversed-phase chromatography of moderately polar compounds. Formic acid improves peak shape. nih.govresearchgate.netnih.gov |
| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for complex mixture separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV Absorbance (at λmax) | The benzamide chromophore allows for sensitive UV detection. |
| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. |
Electrophoretic Methods for Characterization
While traditional capillary electrophoresis (CE) is primarily suited for the separation of charged species, its application can be extended to neutral molecules like this compound through a technique known as Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgscispace.comlongdom.orgnih.gov MEKC is a powerful separation technique that combines the principles of electrophoresis with chromatography. wikipedia.orgscispace.comlongdom.orgnih.gov
In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the running buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgscispace.com This leads to the formation of micelles, which act as a pseudo-stationary phase. Neutral analytes, like the target benzamide, can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgscispace.comlongdom.orgnih.gov This differential partitioning allows for the separation of neutral compounds based on their hydrophobicity.
The separation in MEKC is driven by the electroosmotic flow (EOF) and the electrophoretic mobility of the micelles. scispace.com By manipulating the buffer pH, surfactant concentration, and applied voltage, the separation can be optimized. This technique offers high efficiency and resolution, making it a valuable tool for the characterization of this compound, especially in complex sample matrices.
Interactive Data Table: Potential MEKC Parameters for this compound Characterization
| Parameter | Suggested Condition | Rationale |
| Capillary | Fused-silica (e.g., 50 µm i.d.) | Standard capillary for CE and MEKC. |
| Running Buffer | Borate or Phosphate buffer | Common buffers for MEKC, providing stable pH. |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Forms anionic micelles that act as the pseudo-stationary phase. wikipedia.orgscispace.com |
| Applied Voltage | 15-25 kV | Typical voltage range for MEKC separations. |
| Detection | UV Absorbance | Direct detection based on the compound's chromophore. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
For the unambiguous identification and quantification of this compound in complex mixtures, hyphenated techniques that couple a separation method with mass spectrometry (MS) are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, its volatility would need to be assessed to determine the suitability of GC-MS. If sufficiently volatile, the compound would be separated on a capillary column and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation. The fragmentation of N-arylbenzamides in MS typically involves cleavage of the amide bond, leading to characteristic fragment ions. researchgate.net For instance, a key fragmentation could be the formation of the benzoyl cation (m/z 105) and the 4-methylphenylaminyl radical cation. researchgate.net Further fragmentation of the butoxy and methylphenyl groups would also be expected.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. technologynetworks.comnih.govresearchgate.netfrontiersin.org An HPLC system, as described in section 8.1, would be coupled to a mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. technologynetworks.com These methods generally produce the protonated molecular ion [M+H]+, providing clear molecular weight information. technologynetworks.com By employing tandem mass spectrometry (LC-MS/MS), the molecular ion can be fragmented to produce a characteristic fragmentation pattern, which is invaluable for structural elucidation and highly selective quantification in complex matrices. researchgate.netnih.gov
Interactive Data Table: Comparison of GC-MS and LC-MS for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile ones. technologynetworks.com |
| Ionization | Electron Ionization (EI) - extensive fragmentation | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) - soft ionization, molecular ion is often observed. technologynetworks.com |
| Structural Info | Detailed fragmentation pattern provides structural "fingerprint". researchgate.net | Molecular weight from [M+H]+ and fragmentation from MS/MS. researchgate.netnih.gov |
| Sample Prep | May require derivatization to increase volatility | Generally simpler, direct injection of liquid samples. |
Development of Novel Analytical Probes for Benzamide Detection
The development of novel analytical probes offers a promising avenue for the rapid and selective detection of benzamide derivatives like this compound. Research in this area often focuses on creating fluorescent or colorimetric sensors that exhibit a change in their optical properties upon binding to the target analyte. nih.govresearchgate.netresearchgate.netrsc.org
The design of such probes typically involves a recognition element that selectively interacts with the benzamide functional group and a signaling unit (a fluorophore or chromophore) that reports this interaction. nih.gov For benzamides, the amide linkage and the aromatic rings could serve as potential binding sites for a probe through interactions such as hydrogen bonding or π-π stacking.
While the development of probes specifically for this compound is not widely reported, the principles of supramolecular chemistry and molecular recognition can be applied to design such systems. For example, a probe could be designed with a cavity that is complementary in size and shape to the target molecule, leading to a selective binding event that triggers a fluorescent or colorimetric response. The sensitivity and selectivity of these probes would be critical for their application in various research contexts, from monitoring chemical reactions to detecting the compound in environmental or biological samples. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways for Complex Benzamide (B126) Derivatives
The synthesis of benzamide derivatives has been a cornerstone of organic chemistry, traditionally involving the amidation of activated carboxylic acids like acid chlorides. nih.gov However, contemporary research is focused on developing more efficient, environmentally friendly, and versatile synthetic routes to access structurally complex benzamides.
Future explorations in the synthesis of molecules like 4-Butoxy-N-(4-methylphenyl)benzamide and its analogs are likely to pivot towards innovative catalytic systems and reaction conditions. Modern methods aim to circumvent the need for harsh reagents and multi-step procedures that can be difficult to execute, especially when sensitive functional groups are present. nih.gov For instance, direct transamidation reactions, which involve the exchange of an amine moiety in an existing amide, are gaining traction as a valuable alternative. mdpi.com These reactions often require a catalyst to activate the otherwise stable amide bond. mdpi.com Research into catalysts, including both metal-based and organocatalytic systems, continues to yield methodologies with high functional group tolerance and improved yields. mdpi.comrsc.org
Another promising direction is the use of novel coupling reagents and one-pot syntheses that streamline the creation of the core amide bond from carboxylic acids and amines. nih.govresearchgate.net For N-substituted benzamides, which are of significant interest for their biological activities, efficient synthetic strategies are crucial. nih.govresearchgate.netnih.gov The development of pathways that offer high yields and stereoselectivity will be paramount for creating libraries of complex benzamide derivatives for various applications.
Application of Advanced Computational Techniques for Design and Prediction in Benzamide Chemistry
Advanced computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the behavior of molecules like this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to predict molecular structures, reaction mechanisms, and spectroscopic properties of benzamide systems. researchgate.netresearchgate.netacs.org
Computational studies are instrumental in the rational design of novel benzamide derivatives. By modeling the interaction of these molecules with biological targets or other chemical species, researchers can predict their potential efficacy and properties before undertaking laborious and expensive synthesis. nih.govrasayanjournal.co.in For example, molecular docking simulations are used to study the binding affinity of N-substituted benzamides towards specific enzymes, guiding the synthesis of more potent compounds. nih.govrasayanjournal.co.in
Furthermore, DFT calculations can elucidate reaction pathways by mapping potential energy surfaces, identifying transition states, and calculating activation energies. mdpi.comrsc.orgresearchgate.net This information is critical for understanding and optimizing synthetic reactions. Computational analysis also helps in interpreting experimental data, such as vibrational spectra (FTIR), by correlating observed frequencies with specific molecular motions. researchgate.netnih.gov The synergy between computational prediction and experimental validation accelerates the discovery and development of new benzamide-based compounds and materials.
| Computational Technique | Application in Benzamide Chemistry | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Calculation of spectroscopic properties; Prediction of molecular geometry. | Provides activation energies for reactions like sulfonylation and transamidation. rsc.orgresearchgate.net Helps interpret FTIR spectra and understand molecular stability. researchgate.net |
| Molecular Docking | Prediction of binding affinity to biological targets (e.g., enzymes, receptors). | Guides the design of bioactive benzamide derivatives by simulating ligand-receptor interactions. nih.govrasayanjournal.co.in |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and interactions in complex biological systems. | Allows for the study of reactions like hydrolysis within an enzyme's active site. youtube.com |
| Ab Initio Molecular Dynamics | Simulating the dynamic behavior of molecules and reactions over time. | Offers insights into complex catalytic cycles and the role of solvent molecules. acs.org |
Investigation of Solid-State Properties for Material Science Applications (e.g., cocrystals, crystal engineering)
The solid-state properties of benzamide derivatives are a fertile ground for research, particularly in the field of material science and crystal engineering. acs.org Benzamides are excellent building blocks for constructing supramolecular assemblies due to their ability to form robust and directional hydrogen bonds via the amide functional group. biointerfaceresearch.comnih.gov The study of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a major focus. researchgate.net
The formation of benzamide cocrystals, often with carboxylic acids, relies on the predictable formation of the acid-amide supramolecular synthon. biointerfaceresearch.comacs.org However, the success of cocrystallization is also influenced by secondary interactions and the electronic nature of substituents on the benzamide and coformer molecules. researchgate.netacs.org Computational studies have shown that electron-withdrawing groups on a benzoic acid coformer can strengthen the intermolecular acid-amide interaction, favoring cocrystal formation. acs.orgfigshare.com
| Benzamide System | Coformer | Key Supramolecular Synthon | Significance |
| Benzamide | Substituted Benzoic Acids | Acid-Amide Heterodimer | Formation is favored by electron-withdrawing groups on the acid. acs.orgfigshare.com |
| Salicylic (B10762653) Acid | Benzamide | Acid-Amide Heterodimer | Forms stoichiometrically diverse cocrystals (1:1 and 1:2). biointerfaceresearch.com |
| Carbamazepine | Benzamide | Amide-Carboxamide Heterosynthon | Used to modify the physicochemical properties of the active pharmaceutical ingredient. nih.gov |
| N-(4-methylphenyl)benzamide | (Self-assembled) | N—H⋯O Hydrogen Bonds | Molecules are linked into infinite supramolecular chains. nih.gov |
Advanced Mechanistic Elucidation of Complex Reactions Involving Benzamide Systems
A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new synthetic methodologies. For benzamide systems, advanced techniques are being employed to elucidate the intricate details of their reactions, such as hydrolysis, transamidation, and condensations. mdpi.com
The hydrolysis of benzamides in strongly acidic media has been a subject of detailed mechanistic investigation. semanticscholar.org Techniques like the excess acidity method have been applied to kinetic data to reveal the number of water molecules involved in the rate-determining step of the reaction. cdnsciencepub.com These studies have shown that the mechanism can shift depending on the acid concentration, with different numbers of water molecules participating in the transition state, and even the bisulfate ion acting as a nucleophile in highly concentrated acid. cdnsciencepub.com
For other complex reactions, a combination of experimental studies and computational modeling is often required. DFT calculations have been used to propose a stepwise mechanism for L-proline-catalyzed transamidation, involving the activation of the amide through proton transfer. mdpi.com Similarly, quantum-chemical simulations have been used to study the bimolecular concerted mechanism (SN2) of benzamide sulfonylation, identifying the structure of the transition state. researchgate.net These advanced mechanistic studies provide a precise, molecular-level picture of how reactions involving benzamides proceed, enabling chemists to refine reaction conditions and predict outcomes.
Role of this compound as a Model Compound in Fundamental Chemical Studies
While not extensively documented as a standalone model compound, this compound is ideally suited to serve as such in fundamental chemical studies. Its structure is a derivative of simpler, well-studied benzanilides like N-(4-methylphenyl)benzamide and 4-methyl-N-(4-methylphenyl)benzamide. nih.govnih.gov These simpler analogs have been used to systematically investigate how the placement of substituents on the aromatic rings affects molecular conformation and crystal packing. nih.gov
The specific structure of this compound allows for the nuanced exploration of several key chemical principles:
Electronic Effects: The electron-donating butoxy group on the benzoyl ring can be contrasted with the effects of other substituents (e.g., electron-withdrawing groups) to quantify impacts on the reactivity of the amide carbonyl and the acidity of the N-H proton.
Steric and Conformational Effects: The flexible butoxy group introduces steric bulk and additional conformational possibilities. Studying its crystal structure can provide insight into how such groups influence the dihedral angles between the phenyl rings and the planarity of the amide linker, which are critical determinants of solid-state packing. nih.gov
Supramolecular Chemistry: This compound can be used as a model system to explore how the interplay between the electron-donating butoxy group and the N-H and C=O groups of the amide bridge affects its ability to form cocrystals or other supramolecular assemblies.
By serving as a specific data point in a larger matrix of substituted benzamides, this compound can help researchers build more accurate predictive models for the solid-state behavior, reactivity, and physicochemical properties of this important class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Butoxy-N-(4-methylphenyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via amide coupling between 4-butoxybenzoic acid derivatives and 4-methylphenylamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Use of dichloromethane as a solvent and triethylamine to neutralize HCl byproducts during coupling .
- Purification via recrystallization or column chromatography to isolate the product.
- Critical Factors : Reaction temperature (typically 0–25°C), stoichiometric ratios of reagents, and solvent polarity significantly affect yield. For example, excess coupling agent improves amide bond formation but may complicate purification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm the presence of the butoxy group (δ ~1.0–1.8 ppm for CH/CH), aromatic protons (δ ~6.5–8.0 ppm), and the amide carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) validate the core structure .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 326.2) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer potential using MTT assays on cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates to identify preliminary targets .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while retaining the butoxy group’s role in membrane permeability .
- Pro-drug strategies : Modify the amide group to ester or carbamate derivatives for controlled release .
- SAR studies : Compare analogs (e.g., tert-butyl vs. methylphenyl substitutions) using molecular docking to predict binding affinities to targets like mGlu1 receptors .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Standardized assays : Replicate experiments under controlled conditions (e.g., same cell lines, serum-free media) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Crystallographic analysis : Resolve 3D structure via X-ray diffraction (using SHELXL ) to correlate conformation with activity differences .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with thiazole nitrogen) using tools like Phase .
Q. How can crystallographic refinement address challenges in structural determination?
- Methodology :
- SHELX workflow : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement, especially for handling twinned data or high-resolution structures .
- ORTEP-3 integration : Visualize thermal ellipsoids and validate bond geometries to correct positional errors .
- Validation tools : Employ PLATON or Coot for steric clashes and Ramachandran plot analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
